4-(2-methoxyethyl)thiazol-2-amine
Description
Properties
CAS No. |
1565604-87-6 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Route Development for 4 2 Methoxyethyl Thiazol 2 Amine
Established Synthetic Pathways for the Thiazol-2-amine Core and its Precursors
The construction of the thiazol-2-amine core is a well-trodden path in organic synthesis, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. derpharmachemica.comresearchgate.net This reaction classically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comresearchgate.net The versatility of this method allows for the synthesis of a diverse range of substituted 2-aminothiazoles by varying the starting materials. derpharmachemica.com
Several established routes provide the necessary precursors:
From α-Haloketones and Thioamides: This is the most direct and widely used method. derpharmachemica.com Structurally diverse thiazoles can be synthesized in a one-pot procedure with good yields. derpharmachemica.com
From β-keto esters: α-Halogenation of β-keto esters followed by cyclization with thiourea offers another pathway to 2-aminothiazole-5-carboxylates. organic-chemistry.org
From Thioamides and Substituted 2-chlorooxiranes: This method also yields thiazole derivatives. pharmaguideline.com
Cook-Heilborn Synthesis: This approach utilizes α-aminonitriles and dithioacids or related compounds to produce 5-aminothiazoles under mild conditions. pharmaguideline.com
Tcherniac's Synthesis: This route involves the hydrolysis of α-thiocyanoketones to yield 2-substituted thiazoles. pharmaguideline.com
The synthesis of the thiazole ring can be influenced by reaction conditions. For instance, the Hantzsch synthesis performed under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Novel Approaches and Efficiency Optimization in the Introduction of the 4-(2-methoxyethyl) Substituent
The introduction of the 4-(2-methoxyethyl) substituent onto the thiazole ring requires specific strategies. Direct electrophilic substitution on the pre-formed thiazole ring is a possibility, typically occurring at the 5-position. numberanalytics.com However, for substitution at the 4-position, the substituent is often introduced via the α-haloketone precursor in the Hantzsch synthesis.
Modern synthetic methods have focused on improving the efficiency and selectivity of these reactions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. nih.govnih.gov For example, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation provided N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in significantly higher yields and shorter reaction times than conventional reflux conditions. nih.gov
Metal-catalyzed cross-coupling reactions also offer a sophisticated approach for introducing substituents onto the thiazole ring. numberanalytics.com
Application of Sustainable Chemistry Principles and Green Synthesis Techniques
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.comresearchgate.net This includes the use of:
Green Solvents: Water has been successfully employed as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com
Catalyst-Free and Solvent-Free Conditions: The Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed without a catalyst and solvent, leading to the rapid formation of 2-aminothiazoles in good yields. organic-chemistry.org
Microwave and Ultrasound Irradiation: These techniques offer energy-efficient alternatives to conventional heating, often resulting in faster reactions and higher yields. bepls.comtandfonline.com Ultrasound irradiation has been used for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. tandfonline.com
Reusable Catalysts: Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step, offer a more atom-economical and efficient approach to synthesizing complex molecules like thiazole derivatives. nih.gov
Explorations in Scalable Synthesis and Process Intensification for Research Applications
For research applications, the ability to scale up the synthesis of key intermediates and final compounds is crucial. While many of the reported methods are suitable for laboratory-scale synthesis, process intensification strategies are being explored for larger-scale production.
One approach for industrial-scale production of N-(2-methoxyethyl)-2-Thiazolamine involves the use of continuous flow reactors. This technology allows for better control over reaction parameters, leading to potentially higher yields and purity.
Investigative Studies on the Intrinsic Chemical Reactivity and Transformational Potential of 4 2 Methoxyethyl Thiazol 2 Amine
Electrophilic and Nucleophilic Reaction Pathways of the Thiazole (B1198619) Ring and Amine Moiety
The chemical character of 4-(2-methoxyethyl)thiazol-2-amine is defined by the nucleophilic nature of the exocyclic amino group and the varied reactivity of the thiazole ring itself. The thiazole ring contains two heteroatoms, nitrogen and sulfur, which influence the electron distribution and potential sites for chemical attack.
Amine Moiety Reactions: The primary amine group at the C2 position is strongly nucleophilic and readily participates in reactions with a wide array of electrophiles. It can be acylated by acid chlorides or anhydrides to form corresponding amides. nih.gov Furthermore, it can react with aldehydes and ketones to form Schiff bases. A common transformation for aromatic amino groups involves diazotization with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitutions, such as the Sandmeyer reaction, to introduce a range of functional groups. nih.gov
Thiazole Ring Reactivity: The thiazole ring itself can undergo several types of reactions.
Electrophilic Substitution: The ring is generally susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. The amino group at C2 is a powerful activating group, directing electrophiles primarily to the C5 position, which is the most electron-rich carbon atom. However, if the C5 position is blocked, substitution may occur at other positions. The presence of electron-withdrawing groups on the thiazole ring can enhance its electrophilicity, favoring such substitutions.
Nucleophilic Substitution: While less common than electrophilic substitution on the unsubstituted ring, nucleophilic substitution can occur, particularly on thiazole rings bearing leaving groups or upon activation.
Oxidation and Reduction: The thiazole ring can undergo oxidation at the sulfur atom to yield sulfoxides or sulfones. evitachem.com Reduction reactions can lead to the formation of dihydrothiazole derivatives.
The table below summarizes the expected reactivity at key positions of the this compound framework.
| Position | Moiety | Type of Reactivity | Potential Reactions |
| N (Amine) | Exocyclic Amine | Nucleophilic | Acylation, Alkylation, Schiff base formation, Diazotization |
| C5 | Thiazole Ring | Nucleophilic / Prone to Electrophilic Attack | Halogenation, Nitration, Friedel-Crafts reactions |
| S1 | Thiazole Ring | Nucleophilic / Prone to Oxidation | Oxidation to sulfoxide/sulfone |
Influence of the 2-methoxyethyl Substituent on Electronic and Steric Reactivity Profiles
The substituent at the C4 position significantly modulates the reactivity of the thiazole core. The 2-methoxyethyl group [-CH₂CH₂OCH₃] in this compound exerts its influence through both electronic and steric effects.
Electronic Influence: The 2-methoxyethyl group is considered an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density of the thiazole ring system.
Activation towards Electrophiles: By pushing electron density into the ring, the 2-methoxyethyl group enhances the nucleophilicity of the thiazole, particularly at the C5 position, making it more reactive towards electrophilic attack compared to an unsubstituted thiazole.
Enhanced Amine Nucleophilicity: This inductive electron donation also slightly increases the electron density on the exocyclic amino group, further boosting its nucleophilicity.
Solubility: A key physical-chemical consequence of the methoxyethyl group is its ability to improve the compound's solubility in various solvents, which can be a critical factor in optimizing reaction conditions.
Steric Influence: While not exceptionally bulky, the 2-methoxyethyl group does introduce a degree of steric hindrance around the C4 and C5 positions of the thiazole ring. This can influence the regioselectivity of certain reactions by sterically shielding the C5 position from attack by very large or bulky reagents, potentially allowing reactions to occur at less-favored sites.
Catalyzed Transformations Involving the Thiazol-2-amine Framework
Catalysis plays a pivotal role in the synthesis and functionalization of the thiazol-2-amine framework, enabling efficient and selective transformations that might otherwise be difficult or low-yielding. A variety of catalytic systems, including acid, base, and metal catalysts, are employed.
Base Catalysis: Simple bases like sodium hydroxide, potassium carbonate, or triethylamine (B128534) are frequently used in the synthesis of N-substituted 2-aminothiazoles to neutralize acid byproducts and drive the reaction to completion.
Acid Catalysis: Acid catalysts such as p-toluenesulfonic acid (PTSA) have been used to promote the synthesis of 2-aminothiazoles from propargylamines and isothiocyanates, often under microwave irradiation to accelerate the reaction. bepls.com
Metal Catalysis: Transition metals are instrumental in a range of cross-coupling and cyclization reactions.
Palladium: Palladium catalysts are used in multicomponent reactions to construct complex imidazoline (B1206853) derivatives from aryl halides, demonstrating their utility in C-N bond formation. researchgate.net
Copper: Copper complexes have been reported as reusable catalysts for synthesizing 2-imidazolines from nitriles. researchgate.net
Suzuki Coupling: Palladium catalysts are also crucial for Suzuki reactions, which have been successfully performed on 2-aminothiazole (B372263) derivatives to form C-C bonds, for instance, by coupling a bromo-thiazole with a boronic acid. nih.gov
Iodine-Mediated Cyclization: Molecular iodine is a classic and effective reagent for promoting the Hantzsch thiazole synthesis, facilitating the cyclocondensation of acetophenones with thiourea (B124793). nih.govnanomedicine-rj.com
The following table details examples of catalyzed reactions involving the broader 2-aminothiazole scaffold.
| Reaction Type | Catalyst | Substrates | Product Type | Ref |
| Hantzsch Thiazole Synthesis | Iodine | Acetophenone, Thiourea | 4-substituted-2-aminothiazole | nih.govnanomedicine-rj.com |
| Suzuki Coupling | Palladium Catalyst | Bromo-thiazole derivative, Phenylboronic acid | Phenyl-substituted thiazole | nih.gov |
| Diazo-Coupling | Ferric Hydrogen Sulfate | 2-aminothiazole, Pyrazolone derivative | Azo-thiazole compound | nih.gov |
| Cyclocondensation | p-Toluenesulfonic acid (PTSA) | Propargylamine, Isothiocyanate | 2-aminothiazole derivative | bepls.com |
| One-Pot Synthesis | Silica Supported Tungstosilisic Acid | α-haloketone, Thiourea, Benzaldehyde | Substituted Hantzsch thiazole derivative | mdpi.com |
Advanced Mechanistic Elucidation of Reaction Pathways and Intermediate Formation
Understanding the detailed mechanisms of reactions involving the thiazol-2-amine framework is essential for controlling reaction outcomes and preventing the formation of side products.
Hantzsch Thiazole Synthesis: The most fundamental reaction for forming the 2-aminothiazole ring is the Hantzsch synthesis. The plausible mechanism involves the initial S-alkylation of the thiourea by an α-haloketone to form an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated thiazoline (B8809763) intermediate. Subsequent dehydration of this intermediate yields the final aromatic 2-aminothiazole product. mdpi.com
Control of Reaction Pathways:
Gewald Reaction Modification: Studies on related syntheses have shown that substrate structure can predetermine the reaction outcome. For example, in reactions that could potentially yield either a thiophene (B33073) or a thiazole, the presence of an alkyl or aryl substituent on the nitrile precursor can block the mechanism leading to the thiophene, resulting exclusively in the formation of the thiazole. nih.gov This highlights a mechanistic switch based on substrate design.
Tautomeric Intermediates: In the synthesis of 2-aminothiazoles from propargylamines, it has been observed that lowering the reaction temperature can lead to the isolation of tautomeric 2-amino-4-methylenethiazoline intermediates. bepls.com This provides direct evidence for the stepwise nature of the cyclization and aromatization process and shows that reaction conditions can be tuned to isolate key intermediates.
Solvent and Base Effects: The choice of the base and solvent system can dramatically affect reaction pathways and product yields, particularly in reactions involving sensitive intermediates. For instance, in the synthesis of triazoles from azides and active methylene (B1212753) compounds, the base-solvent combination is critical for optimizing the yield of the desired product and minimizing side reactions. mdpi.com
These mechanistic insights are crucial for the rational design of synthetic routes, allowing chemists to select conditions that favor specific intermediates and final products, thereby enhancing the efficiency and selectivity of transformations involving the this compound core.
Strategic Utility of 4 2 Methoxyethyl Thiazol 2 Amine As a Versatile Synthetic Building Block
Precursor Role in the Synthesis of Diverse Heterocyclic Ring Systems
The 2-aminothiazole (B372263) moiety within 4-(2-methoxyethyl)thiazol-2-amine serves as a reactive scaffold for the construction of various heterocyclic systems. The amino group can readily participate in reactions to form new rings, leading to a diverse array of fused and substituted heterocyclic compounds. This versatility is a cornerstone of its utility in synthetic chemistry.
The synthesis of various heterocyclic rings often begins with the 2-aminothiazole core. For instance, multi-component reactions involving 2-aminothiazole derivatives can lead to the formation of pyran and pyrimidine (B1678525) scaffolds. mdpi.com Additionally, the amino group can be a starting point for creating more complex structures like thiazolidine, pyrazole, pyridine, and chromene rings. nih.gov The reactivity of the amino group allows for its incorporation into a variety of ring systems through different reaction pathways.
The following table provides examples of heterocyclic systems synthesized from 2-aminothiazole derivatives, which illustrates the potential synthetic pathways for this compound.
| Starting Material/Reaction Type | Resulting Heterocyclic System(s) | Reference(s) |
| 2-Aminothiazole derivatives, substituted benzaldehydes, ethyl cyanoacetate | Pyran derivatives | mdpi.com |
| 2-Aminothiazole derivatives, substituted benzaldehydes, thiourea (B124793) | Pyrimidine scaffolds | mdpi.com |
| 4-Amino-N-(thiazol-2-yl)benzene sulfonamide | Thiazolidine, pyrazole, pyridine, chromene | nih.gov |
| 2-Aminothiazole, 3-methyl-1-phenyl-5-pyrazolone, ferric hydrogen sulfate | 4-(Thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one | mdpi.com |
| 5-Aminothiazolo[3,2-a]pyridine derivative | Various fused heterocyclic derivatives | dntb.gov.ua |
Application in Multi-Component Reaction Design and Development
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The use of this compound and related 2-aminothiazole derivatives in MCRs has proven to be a powerful strategy for the rapid generation of molecular complexity.
One notable example is the four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, acetylenedicarboxylate, and cyclic amines like piperidine (B6355638) or pyrrolidine. researchgate.netnih.gov This reaction yields functionalized 2-pyrrolidinones containing both benzothiazolyl and piperidinyl (or pyrrolidinyl) units in good yields. researchgate.netnih.gov The ability of the 2-amino group of the thiazole (B1198619) to act as a nucleophile is key to its successful incorporation in these complex transformations.
Another application involves the reaction of 2-aminothiazole derivatives with substituted benzaldehydes and other reagents to form pyran or pyrimidine structures. mdpi.com Furthermore, MCRs involving carbon disulfide, amines, and sulfoxonium ylides can produce thiazolidine-2-thiones and thiazole-2-thiones, highlighting the diverse reactivity of the amine functionality in different MCR setups. organic-chemistry.org
The table below summarizes some multi-component reactions where aminothiazole derivatives are utilized.
| Reaction Components | Resulting Product Type | Reference(s) |
| 2-Aminobenzothiazole, aromatic aldehydes, acetylenedicarboxylate, piperidine/pyrrolidine | Functionalized 2-pyrrolidinones | researchgate.netnih.gov |
| 2-Aminothiazole derivatives, substituted benzaldehydes, ethyl cyanoacetate | Pyran derivatives | mdpi.com |
| 2-Aminothiazole derivatives, substituted benzaldehydes, thiourea | Pyrimidine scaffolds | mdpi.com |
| Carbon disulfide, primary amines, sulfoxonium ylides | Thiazolidine-2-thiones, Thiazole-2-thiones | organic-chemistry.org |
Intermediate for the Construction of Architecturally Complex Molecular Scaffolds
The structural features of this compound make it an ideal intermediate for building architecturally complex molecular scaffolds. The thiazole ring provides a rigid and electronically defined core, while the amino and methoxyethyl groups offer points for further chemical elaboration.
For instance, the 2-aminothiazole core is a privileged structure in medicinal chemistry, and its derivatives are used to synthesize compounds with significant biological activity. mdpi.com The amino group can be acylated or undergo other modifications to attach larger and more complex substituents. A study describes the synthesis of N-acylated thiazoles containing an electrophilic chloroacetyl moiety, which can then be reacted with other molecules to build larger structures. nih.gov
The synthesis of N,4-diaryl-1,3-thiazole-2-amines serves as another example where the aminothiazole acts as a central scaffold. nih.gov In these molecules, the amino group serves as a linker between the thiazole ring and another aromatic ring, creating a three-ring system. nih.gov The ability to modify the substituents on both the thiazole ring and the attached aryl groups allows for the creation of a wide range of complex molecules with diverse properties.
The following table illustrates the role of aminothiazole derivatives as intermediates in the synthesis of complex scaffolds.
| Intermediate Type | Resulting Complex Scaffold | Application/Significance | Reference(s) |
| N-Acylated thiazoles | Thiazole-2-acetamide derivatives | Tubulin polymerization inhibitors | nih.gov |
| 2-Amino-4-aryl-thiazoles | N,4-diaryl-1,3-thiazole-2-amines | Tubulin inhibitors with antiproliferative activity | nih.gov |
| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives | Modified thiazole derivatives | Analgesic and anti-inflammatory agents | nih.govfrontiersin.org |
| 4-Amino-N-(thiazol-2-yl)benzene sulfonamide | Fused heterocyclic systems (thiazolidine, pyrazole, etc.) | Potential anticonvulsant agents | nih.gov |
Employment in Combinatorial Chemistry and Library Generation for Research Probes
Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. The versatility of this compound makes it an excellent building block for generating chemical libraries for the discovery of new research probes and drug candidates.
The reactive nature of the amino group allows for the parallel synthesis of a wide array of derivatives. For example, a combinatorial library of oxazol-thiazole bis-heterocycles was synthesized using a solution and solid-phase parallel synthesis approach. nih.gov In this work, the thiazole diversity was generated by reacting with various haloketones, demonstrating how different functionalities can be introduced to create a library of compounds. nih.gov
The development of novel fluorescent probes is another area where the structural motif of this compound is relevant. For instance, a fluorescent probe for hydrogen sulfide (B99878) was designed based on a 2-benzo[d]thiazolyl-4-quinolinylphenol skeleton. nih.gov While not directly using this compound, this highlights how the thiazole core can be incorporated into larger systems to create functional molecules. The ability to systematically modify the structure of this compound allows for the fine-tuning of the properties of such probes.
The table below provides examples of how aminothiazole derivatives are used in combinatorial chemistry and the generation of molecular libraries.
| Library Type | Synthetic Approach | Diversity Generation | Application | Reference(s) |
| Oxazol-thiazole bis-heterocycles | Solution and solid-phase parallel synthesis | Use of various amino acids and haloketones | Drug discovery | nih.gov |
| Thiazole derivatives | Multi-step synthesis | Modification with primary or secondary amines | Anti-inflammatory and analgesic agents | nih.gov |
| N,4-diaryl-1,3-thiazole-2-amines | Multi-step synthesis | Variation of aryl groups | Tubulin inhibitors | nih.gov |
| Benzothiazole-based fluorescent probes | Multi-step synthesis | Incorporation of different functional groups | Detection of specific analytes (e.g., H2S) | nih.gov |
Derivatization Strategies and Theoretical Structure Activity Relationship Sar Studies for 4 2 Methoxyethyl Thiazol 2 Amine Analogues
Rational Design Principles for Structural Modifications of the Thiazol-2-amine Framework
The rational design of analogues based on the 4-(2-methoxyethyl)thiazol-2-amine framework is guided by established structure-activity relationships (SAR) for thiazole (B1198619) derivatives. nih.gov The core structure can be dissected into three primary regions for modification: the 2-amino group, the C4-substituent, and the C5-position of the thiazole ring.
The 2-Amino Group: This position offers significant flexibility for modification. nih.gov Acylation, sulfonylation, and the introduction of urea (B33335) or thiourea (B124793) moieties are common strategies. nih.govnih.gov These modifications can influence hydrogen bonding interactions, lipophilicity, and metabolic stability. For instance, introducing substituted benzoyl groups at the N-2 position has been shown to dramatically improve the activity of some thiazole-based compounds. nih.gov
The C4-Substituent: The (2-methoxyethyl) group at the C4 position is a key feature. Modifications here can impact the compound's interaction with hydrophobic pockets in target proteins. SAR studies on other 4-substituted thiazoles have shown that this position can be sensitive to steric bulk and electronic properties. nih.gov Replacing or modifying the methoxyethyl side chain, for example, by altering its length or introducing different functional groups, can fine-tune the molecule's properties.
The C5-Position: While often unsubstituted in initial lead compounds, the C5 position of the thiazole ring presents an opportunity for introducing further diversity. Halogenation or the addition of small alkyl groups at this position can modulate the electronic nature of the ring and provide additional points of interaction with biological targets. nih.gov
A key principle in the rational design process is isosteric and bioisosteric replacement. acs.org For example, the thiazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings. Similarly, functional groups within the substituents can be replaced with others that have similar steric and electronic properties to probe their importance for biological activity.
The design of novel analogues often involves a combination of these strategies, aiming to create a library of compounds with a range of physicochemical properties for biological screening. nih.gov
Synthetic Methodologies for the Creation of Analogue Libraries for Academic Exploration
The synthesis of analogue libraries of this compound relies on robust and versatile chemical reactions. The classical Hantzsch thiazole synthesis is a cornerstone method for constructing the core 2-aminothiazole (B372263) ring. derpharmachemica.com
Hantzsch Thiazole Synthesis: This method typically involves the condensation of an α-haloketone with a thiourea derivative. derpharmachemica.comresearchgate.net For the synthesis of analogues of this compound, the required α-haloketone would be 1-bromo-4-methoxy-2-butanone. Reaction with various N-substituted thioureas allows for the introduction of diversity at the 2-amino position. derpharmachemica.com
Key Synthetic Steps for Analogue Generation:
Synthesis of the α-haloketone: The starting ketone, 4-methoxy-2-butanone, can be brominated using reagents like bromine in chloroform (B151607) to yield the necessary α-bromoketone intermediate. derpharmachemica.com
Condensation with Thioureas: The α-bromoketone is then reacted with either thiourea itself or a variety of N-substituted thioureas in a suitable solvent, often ethanol, under reflux conditions to form the thiazole ring. nih.govresearchgate.net
Derivatization of the 2-Amino Group: Once the 2-aminothiazole core is formed, the amino group can be further modified. This is commonly achieved through acylation with acid chlorides or carboxylic acids (often using a coupling agent like EDCI), or by reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. nih.gov
Modification at other positions: More advanced strategies like Stille or Suzuki coupling reactions can be employed to introduce substituents at halogenated positions of the thiazole ring, offering further avenues for diversification. nih.govderpharmachemica.com
Modern synthetic approaches often utilize microwave-assisted synthesis to accelerate reaction times and improve yields. nih.govbepls.com Green chemistry principles are also increasingly being applied, for example, by using water as a solvent or employing catalyst-free conditions where possible. bepls.com
Table 1: Common Synthetic Reactions for Thiazole Analogue Synthesis
| Reaction Type | Reagents and Conditions | Purpose |
| Hantzsch Thiazole Synthesis | α-haloketone, Thiourea/N-substituted thiourea, Ethanol, Reflux | Formation of the core 2-aminothiazole ring |
| Acylation | Acid chloride/Carboxylic acid, Base/Coupling agent (e.g., EDCI) | Introduction of amide groups at the 2-amino position |
| Sulfonylation | Sulfonyl chloride, Base | Introduction of sulfonamide groups at the 2-amino position |
| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Introduction of urea/thiourea moieties at the 2-amino position |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Palladium catalyst, Base | C-C bond formation at a halogenated position of the thiazole ring |
| Stille Coupling | Organostannane, Palladium catalyst | C-C bond formation at a halogenated position of the thiazole ring |
In Silico Modeling and Predictive Quantitative Structure-Activity Relationship (QSAR) Approaches
In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the prioritization of synthetic targets. acs.orgcapes.gov.br For analogues of this compound, these computational approaches can significantly streamline the process of identifying promising new compounds.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This is achieved by calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. acs.orgimist.ma
Key Molecular Descriptors in Thiazole QSAR Studies:
Physicochemical Descriptors: These include parameters like logP (lipophilicity), molar refractivity (MR), and polar surface area (PSA). acs.orgimist.ma
Topological Descriptors: These describe the connectivity and shape of the molecule, such as molecular connectivity indices. researchgate.net
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. imist.manih.gov
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations can provide a more detailed description of the electronic structure. nih.gov
A typical QSAR study on thiazole derivatives would involve synthesizing a training set of compounds, measuring their biological activity, and then developing a QSAR model. imist.ma This model is then validated using an external test set of compounds to assess its predictive power. imist.ma The resulting equation can provide insights into which structural features are most important for activity and can be used to predict the activity of virtual compounds before they are synthesized. excli.de
Computational Analysis of Molecular Interactions with Proposed Binding Sites or Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective analogues. nih.gov
For analogues of this compound, molecular docking studies would begin with the identification of a potential biological target. If the target is unknown, docking could be performed against a panel of known proteins that are modulated by other thiazole-containing compounds. nih.gov
The Molecular Docking Process:
Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB) or generated through homology modeling. acs.org The structures of the thiazole analogues are built and optimized using molecular mechanics or quantum mechanics. asianpubs.org
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function for each pose to estimate the binding affinity. nih.govnih.gov
Analysis of Results: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues. nih.govresearchgate.net
The insights gained from molecular docking can explain the observed SAR from experimental studies. For example, if a particular substituent on the thiazole ring is shown to be crucial for activity, docking might reveal that this substituent forms a critical hydrogen bond with a specific amino acid in the binding pocket. researchgate.net This information is then used to design new analogues with improved binding interactions. nih.gov
Table 2: Key Interactions Identified Through Molecular Docking of Thiazole Derivatives
| Interaction Type | Description | Potential Interacting Groups on Thiazole Analogues |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 2-amino group, amide/sulfonamide NH, carbonyl oxygen, methoxy (B1213986) oxygen |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl rings, alkyl chains (e.g., the ethyl part of methoxyethyl) |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Thiazole ring, any introduced aromatic substituents |
| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. | Halogen substituents on the thiazole ring or its side chains |
By integrating rational design, synthetic chemistry, and computational analysis, researchers can efficiently explore the chemical space around the this compound scaffold to identify novel compounds with desired biological activities for academic and potentially therapeutic applications.
Coordination Chemistry and Ligand Development Based on 4 2 Methoxyethyl Thiazol 2 Amine
Chelation Behavior and Metal Binding Site Analysis of the Thiazole-Amine Ligand.
No studies detailing the chelation behavior or identifying the specific metal binding sites for this ligand were found.
Synthesis and Advanced Structural Characterization of Metal Complexes.
There are no published methods for the synthesis of metal complexes with this ligand, nor are there any structural characterization data (e.g., X-ray crystallography, NMR, or IR spectroscopy of the complexes).
Theoretical Investigations of Metal-Ligand Interactions and Electronic Structures.
No computational or theoretical studies (such as Density Functional Theory) analyzing the metal-ligand bonds or electronic structure of complexes formed with this ligand are available.
Potential Catalytic Applications of 4-(2-methoxyethyl)thiazol-2-amine Metal Complexes.
No research could be located that investigates the catalytic potential or activity of any metal complexes derived from this specific thiazole-amine.
Due to the absence of the necessary scientific data, this article cannot be generated. Any attempt to do so would involve extrapolating from unrelated compounds, leading to scientifically inaccurate and unsubstantiated information.
Computational and Quantum Chemical Investigations of 4 2 Methoxyethyl Thiazol 2 Amine
Electronic Structure and Molecular Orbital Theory Applications
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(2-methoxyethyl)thiazol-2-amine. Methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, molecular orbital distributions, and electrostatic potential. edu.krdresearchgate.net
Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the thiazole ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.netbohrium.com
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the methoxy (B1213986) group, indicating these as sites prone to electrophilic interaction. Positive potential (blue regions) would be expected around the amino group's hydrogen atoms, suggesting their role as hydrogen bond donors.
Table 1: Representative Electronic Properties of a Thiazole Derivative
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: These are representative values for a thiazole derivative and may vary for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The methoxyethyl side chain of this compound introduces conformational flexibility. Understanding the preferred three-dimensional arrangements of the molecule is crucial as it can influence its biological activity and physical properties.
Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers. For this compound, rotations around the C-C and C-O single bonds of the side chain are the primary sources of conformational isomerism. Computational studies can predict the relative energies of these conformers, revealing the most likely shapes the molecule will adopt. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor). For this compound, MD simulations could be used to study the stability of its different conformers and the dynamics of its interactions with other molecules. nih.govnih.gov
Theoretical Prediction of Spectroscopic Signatures and Vibrational Frequencies
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Frequencies (FTIR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confirm the molecule's structure and assign specific vibrational modes to the observed peaks. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C=N and C=C stretching of the thiazole ring, and C-O stretching of the methoxy group. researchgate.netmdpi.commdpi.com
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Thiazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3486 |
| C=N Stretch | 1620 | 1625 |
| C-O-C Stretch | 1125 | 1130 |
Note: These are representative values and require specific calculations for this compound. Calculated frequencies are often scaled to better match experimental values. scirp.orgnih.gov
NMR Chemical Shifts: Theoretical methods can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be invaluable in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, thus confirming its structure. researchgate.net
Mechanistic Simulations of Reactivity and Transformation Pathways
Computational chemistry allows for the investigation of reaction mechanisms at a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing insights into the reaction's feasibility and kinetics.
For this compound, mechanistic simulations could be used to study a variety of reactions, such as its synthesis, potential degradation pathways, or its interactions with biological targets. For instance, the tautomerism between the amino and imino forms of the 2-aminothiazole (B372263) ring can be investigated, as the different tautomers may exhibit distinct reactivity. Quantum chemical analysis can shed light on the competitive nature of these tautomeric forms.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
QSPR is a computational technique that aims to build mathematical models correlating the chemical structure of a series of compounds with a specific property. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds.
For thiazole derivatives, QSPR models have been developed to predict various properties, including chromatographic retention times and biological activities. researchgate.netmdpi.comacs.org To build a QSPR model for properties related to this compound, a dataset of related thiazole compounds with known property values would be required. Molecular descriptors, which are numerical representations of the molecules' structural and chemical features, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a relationship between the descriptors and the property of interest. nih.gov Such a model could be used to guide the design of new thiazole derivatives with desired properties.
Advanced Analytical Methodologies for Research Oriented Characterization of 4 2 Methoxyethyl Thiazol 2 Amine and Its Derivatives
High-Resolution Spectroscopic Techniques for Elucidating Structural Nuances
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information to piece together the molecular puzzle of 4-(2-methoxyethyl)thiazol-2-amine and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons. For a derivative like benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group at the 4-position show distinct signals: the one attached to the thiazole (B1198619) ring appears around 2.81 ppm, while the methylene adjacent to the oxygen is found at approximately 3.80 ppm. mdpi.com The lone proton on the thiazole ring itself typically resonates as a singlet or a triplet with small coupling, often observed around 6.69-6.98 ppm. mdpi.comrsc.org
¹³C NMR spectroscopy maps the carbon skeleton. In thiazole derivatives, the carbon atoms of the heterocyclic ring have characteristic chemical shifts. For instance, the C2 carbon (bearing the amino group) can appear around 168-170 ppm, while other ring carbons (C4 and C5) are observed in the 101-150 ppm range. mdpi.comrsc.orgnih.gov The methoxy (B1213986) group's carbon in the side chain of the title compound would be expected in the 58-60 ppm region.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can offer structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. For example, various N-aryl-4-(pyridin-2-yl)thiazol-2-amines have been characterized using electrospray ionization (ESI), where the calculated and found (M+H)⁺ masses correspond to within a few parts per million (ppm), confirming their elemental composition. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of a 2-aminothiazole (B372263) derivative would show characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching within the thiazole ring, and C-S stretching. researchgate.netmdpi.com For the title compound, additional strong bands corresponding to the C-O-C stretching of the methoxyethyl ether linkage would also be prominent.
| Technique | Compound Type / Fragment | Typical Observation (Exemplified by Derivatives) | Reference |
|---|---|---|---|
| ¹H NMR | Thiazole C5-H | ~6.7 - 7.1 ppm (singlet) | mdpi.comrsc.org |
| -CH₂- (adjacent to thiazole) | ~2.8 ppm (triplet) | mdpi.com | |
| -OCH₃ | ~3.8 ppm (singlet) | nanomedicine-rj.com | |
| ¹³C NMR | Thiazole C2 (Amine-bearing) | ~168 - 170 ppm | rsc.orgnih.gov |
| Thiazole C4/C5 | ~101 - 150 ppm | mdpi.com | |
| -OCH₃ | ~55 - 60 ppm | mdpi.com | |
| HRMS (ESI) | Molecular Ion (M+H)⁺ | Confirms elemental composition with high accuracy (e.g., Δ < 2 ppm) | nih.gov |
| FT-IR | Functional Groups | N-H, C=N, C-S, C-O-C stretching vibrations | researchgate.netmdpi.com |
Chromatographic and Separation Science for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for both the isolation of target compounds from reaction mixtures and the rigorous assessment of their purity, a critical parameter for any research application.
High-Performance Liquid Chromatography (HPLC) is the foremost method for determining the purity of non-volatile compounds like this compound. A typical analysis involves injecting a solution of the compound onto a column packed with a stationary phase, most commonly a C18-modified silica. nih.govvwr.com A mobile phase, often a mixture of water (sometimes buffered) and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. nih.gov The components of the sample separate based on their differential partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the thiazole ring absorbs strongly. nih.gov
Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives or in mechanistic studies involving isotope analysis. nih.gov For polar amines, derivatization is often required to increase volatility and improve peak shape.
| Technique | Parameter | Typical Conditions for Thiazole Derivatives | Reference |
|---|---|---|---|
| HPLC | Column | Reversed-phase, e.g., Phenomenex Gemini C18 (150 x 4.6 mm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.05% TFA or HCOOH) | nih.gov | |
| Detector | UV-Vis Diode Array Detector (DAD), e.g., at 254 nm | nih.gov | |
| Purpose | Purity assessment (>98.0%), reaction monitoring | vwr.com |
Crystallographic Analysis for Solid-State Structural Elucidation
While spectroscopic methods reveal molecular connectivity, single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.
The process involves growing a high-quality single crystal of the compound, a step that can be challenging. For a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, colorless plate-like crystals were successfully grown by layering isopropyl ether onto a solution of the compound in methanol. mdpi.com The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. The data obtained not only confirms the absolute structure but also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding, which can be crucial for understanding the material's physical properties. For example, analysis of thiazole Schiff base derivatives reveals all bond lengths and angles to be within normal, expected ranges, providing ultimate structural proof. researchgate.net
| Parameter | Example Data from a Thiazole Derivative* | Significance | Reference |
|---|---|---|---|
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. | researchgate.net |
| Space Group | P-1 | Defines the symmetry operations within the unit cell. | researchgate.net |
| Unit Cell Dimensions | a = 7.6977 Å, b = 11.5353 Å, c = 11.7533 Å α = 67.97°, β = 87.91°, γ = 88.34° | Defines the size and shape of the repeating unit in the crystal. | researchgate.net |
| Data Collection Temp. | 170 K | Low temperature reduces thermal motion for higher resolution data. | researchgate.net |
*Data for (E)-amino(2-(thiazol-2-ylmethylene)hydrazineyl)methaniminium nitrate. researchgate.net
Isotopic Labeling Applications in Reaction Mechanism Studies
Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments through a chemical reaction or biosynthetic pathway. By replacing an atom (e.g., ¹²C, ¹H) with its heavier, stable isotope (e.g., ¹³C, ²H or Deuterium), researchers can follow the label's position in the product, providing direct evidence for proposed reaction mechanisms.
More recently, in studies of photochemical reactions, deuterium (B1214612) labeling has been used to probe mechanistic details. For instance, in the arylative trifluoromethylation of enamides using a benzothiazole (B30560) derivative, mechanistic experiments including deuterium labeling supported the formation of an electron-donor-acceptor (EDA) complex and a subsequent C-S bond cleavage pathway. acs.org Such studies are crucial for understanding and optimizing novel synthetic transformations.
Emerging Research Frontiers and Future Perspectives for 4 2 Methoxyethyl Thiazol 2 Amine in Chemical Science
Unexplored Synthetic Pathways and Methodological Advancements
The conventional synthesis of 2-aminothiazoles, most notably the Hantzsch synthesis, typically involves the reaction of an α-haloketone with a thiourea (B124793). mdpi.comchemicalbook.com While effective, these methods often rely on harsh reagents and can present challenges in product isolation and purification. rsc.org Future research concerning 4-(2-methoxyethyl)thiazol-2-amine is poised to move beyond these classical methods towards more efficient, sustainable, and technologically advanced synthetic protocols.
One major frontier is the adoption of green chemistry principles. Unexplored pathways could involve replacing toxic halogenating agents like iodine or bromine with safer alternatives. For instance, the use of trichloroisocyanuric acid (TCCA) as a green source of halogen ions has been successfully applied to the one-pot synthesis of other 2-aminothiazoles and could be adapted for the target compound. rsc.org Furthermore, the use of environmentally benign and recyclable solvents and catalysts is a key area for advancement. Methodologies employing polyethylene (B3416737) glycol (PEG) as a solvent medium or β-cyclodextrin as a catalyst in aqueous media represent promising, yet unexplored, avenues for the synthesis of this compound. rsc.org
Methodological advancements also offer significant potential. The application of energy sources like ultrasonic irradiation has been shown to dramatically improve yields and shorten reaction times in Hantzsch thiazole (B1198619) synthesis. mdpi.com Another area ripe for exploration is the use of continuous flow microreactor systems, which offer superior control over reaction parameters and can lead to higher purity and yields. nih.gov Polymer-supported synthesis, where a reagent or catalyst is immobilized on a solid support, simplifies work-up procedures and allows for easy recovery and reuse of expensive components, a technique that remains to be applied to this specific thiazole derivative. rsc.orgrsc.org
| Advancement | Potential Advantage for this compound Synthesis | Source(s) |
| Green Halogen Source (TCCA) | Avoids toxic and corrosive reagents like I₂ or Br₂. | rsc.org |
| Aqueous Media/PEG Solvent | Reduces reliance on volatile organic compounds (VOCs). | rsc.org |
| Ultrasonic Irradiation | Increases reaction rate and improves product yield. | mdpi.com |
| Microreactor Technology | Provides precise control, enhancing safety and purity. | nih.gov |
| Polymer-Supported Reagents | Simplifies purification and allows catalyst recycling. | rsc.org |
Novel Catalytic Systems Design and Optimization
The design of novel catalysts is intrinsically linked to the development of advanced synthetic methods. For this compound, moving beyond traditional homogeneous acid or base catalysts towards heterogeneous, recyclable systems is a primary objective. nih.gov Research in this area focuses on creating catalysts that are not only efficient but also easily separable and environmentally friendly.
A significant opportunity lies in the design of multifunctional nanocatalysts . A prime example is the development of a magnetic zeolite-based nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄), which combines acidic and basic sites and can be easily recovered using an external magnet. rsc.org The application of such a sophisticated, reusable catalyst for the synthesis of this compound has not yet been explored but holds immense promise for creating a highly efficient and sustainable process. Other novel heterogeneous catalysts, such as silica-supported tungstosilisic acid mdpi.com and chitosan-capped calcium oxide nanocomposites nih.gov, have proven effective for other thiazoles and represent viable systems for investigation.
The optimization of these catalytic systems is a critical research endeavor. This involves a systematic study of various reaction parameters to maximize yield and minimize waste. A hypothetical optimization for the synthesis of this compound using a novel catalyst is illustrated in the table below, based on similar studies. rsc.orgnih.gov Such studies ensure that the catalyst performs at its peak efficacy. Advanced analytical techniques, like Hammett free-energy relationship analysis, could also be employed for a deeper mechanistic understanding to guide stereochemical control and catalyst refinement. nih.gov
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | Ethanol | 40 | 25 | 65 |
| 2 | 10 | Ethanol | 40 | 25 | 85 |
| 3 | 15 | Ethanol | 40 | 25 | 92 |
| 4 | 15 | Methanol | 40 | 25 | 88 |
| 5 | 15 | Water | 40 | 25 | 75 |
| 6 | 15 | Ethanol | 25 (Room Temp) | 60 | 70 |
| 7 | 15 | Ethanol | 40 | 25 | 92 |
This table is a hypothetical representation of a catalyst optimization study, with parameters and results modeled after published research on similar 2-aminothiazole (B372263) syntheses. rsc.orgnih.gov
Advanced Applications in Materials Science and Polymer Chemistry
While thiazole derivatives are widely studied for their medicinal properties, their application in materials science is an emerging and exciting frontier. eurekaselect.com this compound, with its reactive amine group and flexible side chain, is a promising yet untapped monomer for the creation of novel functional materials.
One of the most direct applications is in the synthesis of functional polymers . Poly(2-aminothiazole) (PAT) is a heterocyclic conducting polymer that has been explored for applications such as heavy metal adsorption. mdpi.com By using this compound as a monomer, a new class of PAT could be synthesized. The methoxyethyl side chains could enhance the polymer's processability, alter its solubility in different media, and introduce specific binding sites, potentially improving its performance as an adsorbent for environmental remediation. mdpi.com
Furthermore, the target compound could serve as a key building block for advanced porous materials. Recent breakthroughs have demonstrated the use of thiazole-based units in creating Covalent Organic Frameworks (COFs) . acs.org These crystalline porous polymers have applications in areas like photocatalysis and water harvesting. Incorporating a monomer derived from this compound into a COF structure could modulate the framework's pore environment, hydrophilicity, and guest-host interactions. acs.org Similarly, thiazole ligands are used to construct Metal-Organic Frameworks (MOFs) with applications in luminescent sensing. researchgate.net The specific functional groups of this compound could be leveraged to design MOFs with tailored sensing capabilities.
| Material Type | Potential Role of this compound | Prospective Application | Source(s) |
| Functional Polymer | Monomer for a modified Poly(2-aminothiazole) | Environmental remediation (e.g., heavy metal sensing/adsorption) | mdpi.com |
| Covalent Organic Framework (COF) | Functional building block (linker) | Photocatalysis, gas storage, water harvesting | acs.org |
| Metal-Organic Framework (MOF) | Ligand with tailored functional groups | Chemical sensing, catalysis, drug delivery | researchgate.net |
Interdisciplinary Research Synergies and Collaborative Opportunities
The full potential of this compound can only be unlocked through synergistic, interdisciplinary research. The structural features of the molecule—a rigid, aromatic core combined with a flexible, polar side chain—make it an ideal candidate for projects that bridge chemistry with other scientific disciplines.
A major collaborative opportunity exists at the interface of synthetic chemistry, computational science , and medicinal chemistry . The methoxyethyl group is a feature often incorporated into molecules to improve solubility and pharmacokinetic profiles. nih.govmdpi.com While the direct biological applications are beyond the scope of this article, a collaboration with computational chemists could predict the molecule's binding affinities to various biological targets, such as protein kinases, which are often inhibited by thiazole derivatives. nih.govnih.gov These in silico studies, including molecular docking and ADME profiling, can guide synthetic efforts toward derivatives with high potential, creating a feedback loop that accelerates discovery. nih.gov
In the realm of materials science, collaboration between synthetic chemists and materials engineers is crucial. Chemists can focus on the synthesis and functionalization of the monomer and its subsequent polymerization or incorporation into frameworks like COFs and MOFs. mdpi.comacs.org Engineers can then take these novel materials to fabricate and test devices, such as chemical sensors, water purification membranes, or photocatalytic reactors. This partnership ensures that the molecular-level design translates into real-world, functional technology.
Finally, scaling up the novel, green synthetic pathways discussed previously requires collaboration with process chemists and chemical engineers . These experts can translate lab-scale, optimized reactions into efficient, safe, and economically viable industrial processes, ensuring that the benefits of these advanced chemical discoveries can be realized on a larger scale.
Q & A
Q. What are the optimal synthetic routes for 4-(2-methoxyethyl)thiazol-2-amine, and how do reaction conditions influence yield?
-
Methodological Answer : The synthesis typically involves cyclization of precursors like thiourea derivatives with α-halo ketones or aldehydes. For example, refluxing 2-amino-4-substituted thiazoles with methoxyethyl halides in ethanol under acidic conditions (e.g., acetic acid) achieves moderate yields (40–60%) . Alternative methods include using potassium carbonate in DMF to facilitate cyclization at 80–100°C for 6–12 hours . Optimization requires monitoring via TLC and recrystallization in ethanol for purity.
-
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/DMF |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield Range | 40–60% |
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of NH₂ (stretch ~3350 cm⁻¹) and C-O (methoxy group, ~1250 cm⁻¹) .
- ¹H NMR : Peaks at δ 2.8–3.1 ppm (methylene protons of methoxyethyl), δ 3.3–3.5 ppm (methoxy group), and δ 6.8–7.2 ppm (thiazole ring protons) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Antimicrobial Screening : Follow CLSI guidelines using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values typically ranging from 8–64 µg/mL .
- Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK-293) to determine IC₅₀ values, ensuring selectivity over normal cells .
Advanced Research Questions
Q. How do substituent modifications on the thiazole ring affect structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer :
- QSAR Modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with inhibitory activity against targets like cyclooxygenase-2 (COX-2) .
- Example : Replacing the methoxyethyl group with a 4-chlorophenyl increases hydrophobicity, enhancing COX-2 inhibition (IC₅₀: 0.8 µM vs. 2.5 µM for parent compound) .
Q. What molecular docking strategies validate this compound’s interaction with leukotriene A4 hydrolase?
- Methodological Answer :
- Protein Preparation : Retrieve the crystal structure (PDB ID: 4L2L) and optimize hydrogen bonding networks using tools like AutoDock Vina .
- Ligand Flexibility : Employ multi-conformer modeling (e.g., qFit-ligand) to identify binding poses within 1σ electron density contours. The methoxyethyl group forms van der Waals contacts with Val367 and His295 residues .
Q. How can contradictory data on antimicrobial efficacy across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare MIC values across studies using standardized CLSI protocols. Variations may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates) or solvent choice (DMSO vs. water) .
- Checkpoints :
- Ensure consistent inoculum size (1–5 × 10⁵ CFU/mL).
- Validate compound stability in culture media via LC-MS .
Q. What mechanistic insights explain this compound’s role in epigenetic modulation?
- Methodological Answer :
- HDAC Inhibition Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure deacetylase activity in nuclear extracts. IC₅₀ values correlate with methoxyethyl group’s electron-donating effects .
- Cellular Localization : Fluorescence tagging (e.g., FITC conjugate) confirms nuclear uptake in HeLa cells via confocal microscopy .
Q. How does multi-conformational analysis in crystallography refine drug-target binding models?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with human epoxide hydrolase and refine structures using PHENIX. qFit-ligand identifies alternative conformers missed in single-model depositions .
- Key Observation : The methoxyethyl group adopts two rotamers, optimizing interactions with Phe314 and Leu318 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
